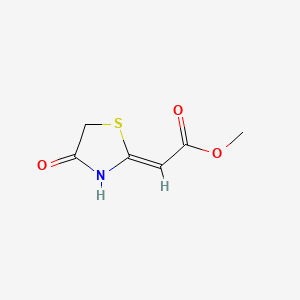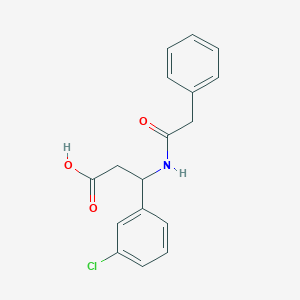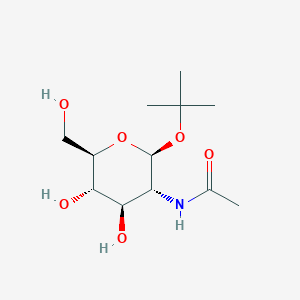
1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose
Overview
Description
1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose is a chemical compound widely used in research, particularly in the field of carbohydrate chemistry. It serves as a fundamental precursor in the synthesis of glycosides and glycoconjugates, which are essential for creating intricate oligosaccharides. This compound is significant due to its role in the protection and functionalization of sugar molecules, making it indispensable in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose can be synthesized through the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of a-D-glucofuranose are protected by reacting with acetone in the presence of an acid catalyst to form 1,2-O-isopropylidene-a-D-glucofuranose.
Tosylation: The protected glucofuranose is then treated with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as azides or halides, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups, to form different functionalized products.
Common Reagents and Conditions
Tosylation: Tosyl chloride and pyridine are commonly used for introducing the tosyl group.
Substitution: Nucleophiles such as sodium azide or halides are used for substitution reactions.
Major Products Formed
Azido Derivatives: Substitution of the tosyl group with azide forms azido derivatives, which are useful intermediates in further synthetic transformations.
Halide Derivatives: Substitution with halides forms halogenated derivatives, which can be further functionalized.
Scientific Research Applications
1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose has several scientific research applications:
Carbohydrate Chemistry: It is used as a precursor in the synthesis of glycosides and glycoconjugates, which are important for studying carbohydrate-protein interactions and developing carbohydrate-based drugs.
Biological Studies: The compound is used in the synthesis of oligosaccharides, which are essential for studying biological processes such as cell signaling and immune responses.
Medicinal Chemistry: It serves as an intermediate in the synthesis of complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the production of various carbohydrate-based materials and chemicals.
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose involves its role as a protecting group and a functionalization agent in synthetic chemistry. The isopropylidene group protects the hydroxyl groups of the glucofuranose, preventing unwanted reactions during synthetic transformations. The tosyl group serves as a leaving group, facilitating substitution reactions with various nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-a-D-glucofuranose: This compound has two isopropylidene groups protecting the hydroxyl groups, making it more stable but less reactive compared to 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose.
1,2-O-Isopropylidene-a-D-xylofuranose: This compound has a similar isopropylidene protecting group but differs in the sugar moiety, being derived from xylose instead of glucose.
Uniqueness
This compound is unique due to its combination of an isopropylidene protecting group and a tosyl functional group. This dual functionality allows for selective protection and activation of specific hydroxyl groups, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8S/c1-9-4-6-10(7-5-9)25(19,20)21-8-11(17)13-12(18)14-15(22-13)24-16(2,3)23-14/h4-7,11-15,17-18H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQAMHMOGSSLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(C3C(O2)OC(O3)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


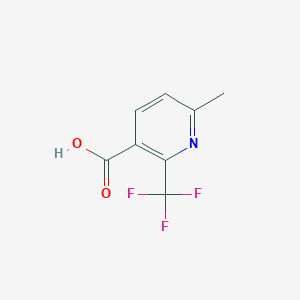
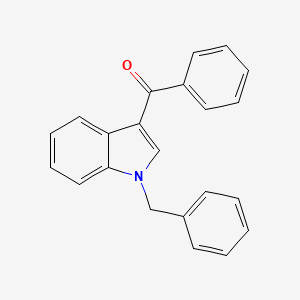
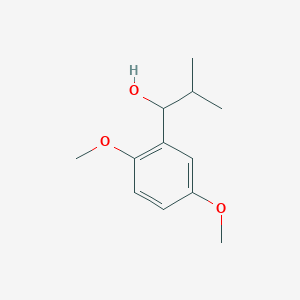
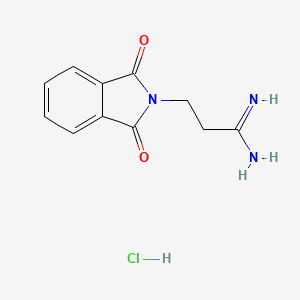
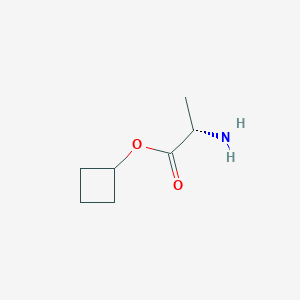
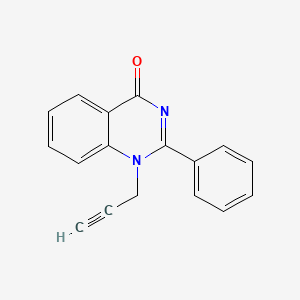
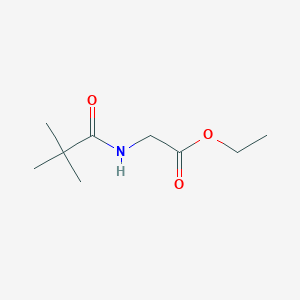
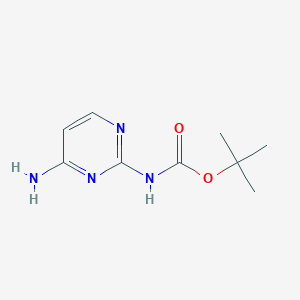
![(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B3255993.png)
